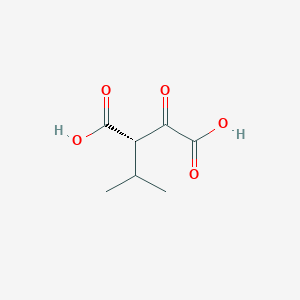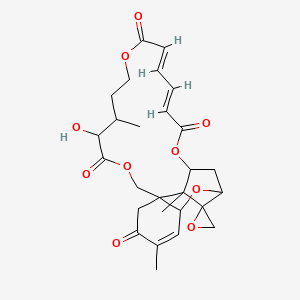
Petroselinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Petroselinate is an unsaturated fatty acid anion resulting from the deprotonation of the carboxy group of petroselinic acid. The major species at pH 7.3. It is a long-chain fatty acid anion, an unsaturated fatty acid anion and an octadecenoate. It is a conjugate base of a petroselinic acid.
Wissenschaftliche Forschungsanwendungen
Oxidation of Petroselinate
Petroselinate, specifically in the forms of methyl, n-propyl, and n-butyl cis-octadec-6-enoates, has been studied for its oxidation process. Researchers found that these compounds can be oxidized by gaseous oxygen at various temperatures using uranium petroselinate as a catalyst. This process involves the formation and decomposition of hydroperoxides, leading to primary and secondary oxidation products (Gold & Skellon, 1959).
Structural Analysis using NMR Spectroscopy
Methyl petroselinate has been utilized in nuclear magnetic resonance (NMR) spectroscopy studies. By employing chemical shift reagents, researchers were able to simplify NMR spectra and identify structural details of petroselinate, confirming the position of its double bond and absence of chain substitution or branching (Wineburg & Swern, 1972).
Accumulation in Somatic Carrot Embryos
Research on developing somatic embryos of carrots demonstrated that these embryos can accumulate significant amounts of petroselinate, mostly incorporated into triacylglycerols. The accumulation of both petroselinate and triacylglycerol in the embryos increased when abscisic acid was added to the culture medium (Liu, Hammond, & Wurtele, 1994).
Gas Chromatographic Resolution Improvement
In studies involving the extraction of oils, petroselinate's resolution from oleate was found to be poor. However, when esterified with a series of alcohols and analyzed using gas chromatography, improved resolution was observed. This has implications for the analysis of petroselinic acid in seed oils (Isbell et al., 2006).
Derivative Formation
Petroselinate has been used in the formation of various derivatives. For instance, petroselinonitrile and petroselinamide were prepared from petroselinic acid, and their properties explored. This demonstrates petroselinate's versatility in forming nitrogen-containing derivatives with potential applications (Placek & Dollear, 1962).
Cyclization Studies
Petroselinic acid has been the subject of cyclization studies, leading to the creation of new compounds like methyl trans- and cis-2-dodecyl-1-cyclopentanecarboxylate. These studies explore petroselinic acid's reactivity and potential for forming new chemical structures (Metzger & Mahler, 1993).
Fermentation of Sophorolipids
Petroselinic acid was used in the fermentation process to produce sophorolipids, a type of biosurfactant. This application highlights its role as a renewable feedstock for biotechnological processes (Delbeke et al., 2016).
Gene Analysis in Coriander Fruit
Transcriptome analysis of coriander fruits, a major source of petroselinic acid, identified candidate genes involved in its biosynthesis. This study provides insights into the molecular basis of petroselinic acid production in plants (Yang et al., 2020).
Eigenschaften
Produktname |
Petroselinate |
|---|---|
Molekularformel |
C18H33O2- |
Molekulargewicht |
281.5 g/mol |
IUPAC-Name |
(Z)-octadec-6-enoate |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h12-13H,2-11,14-17H2,1H3,(H,19,20)/p-1/b13-12- |
InChI-Schlüssel |
CNVZJPUDSLNTQU-SEYXRHQNSA-M |
Isomerische SMILES |
CCCCCCCCCCC/C=C\CCCCC(=O)[O-] |
SMILES |
CCCCCCCCCCCC=CCCCCC(=O)[O-] |
Kanonische SMILES |
CCCCCCCCCCCC=CCCCCC(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



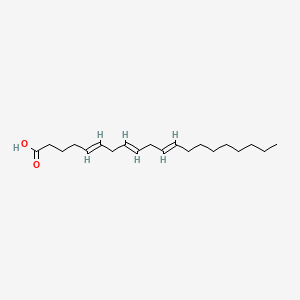
![3-Chloro-9-ethyl-6,7,8,9,10,11-hexahydro-7,11-methanocycloocta[B]quinolin-12-amine](/img/structure/B1238182.png)
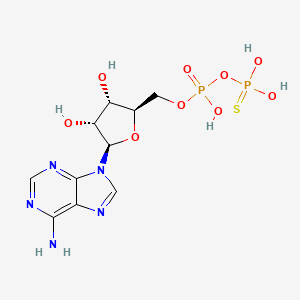
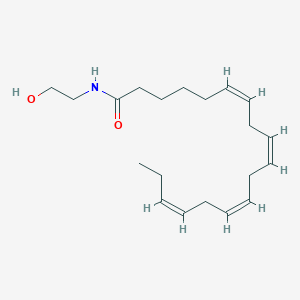
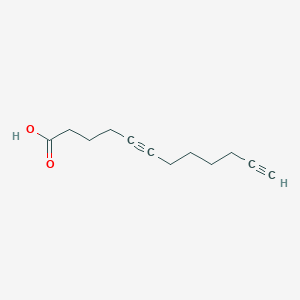

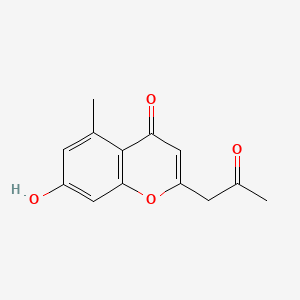
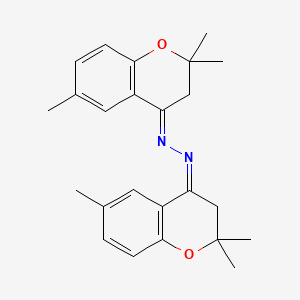
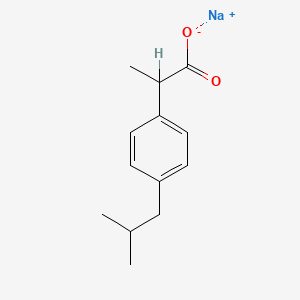
](/img/structure/B1238195.png)

